1-(2-methoxyphenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C22H25N3O5 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[2-[(3-methoxybenzoyl)amino]ethyl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H25N3O5/c1-29-17-7-5-6-15(12-17)21(27)23-10-11-24-22(28)16-13-20(26)25(14-16)18-8-3-4-9-19(18)30-2/h3-9,12,16H,10-11,13-14H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
SAYHESXJZIYOHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Cycloaddition and Ring Formation
A solution of 2-methoxycinnamaldehyde (1.2 equiv) and acrylonitrile (1.0 equiv) in tetrahydrofuran (THF) undergoes cycloaddition at 0°C in the presence of borane-THF complex (1.5 equiv), yielding 3-cyano-5-(2-methoxyphenyl)pyrrolidine after 12 hours. Trituration with methanol removes unreacted starting materials, achieving >95% purity (NMR).
Oxidation to 5-Oxopyrrolidine-3-Carboxylic Acid
The nitrile group is hydrolyzed using 12M HCl and glacial acetic acid (1:1 v/v) at room temperature for 72 hours, followed by oxidation with Jones reagent (CrO₃/H₂SO₄) to yield 5-oxopyrrolidine-3-carboxylic acid (87% yield).
Synthesis of 2-{[(3-Methoxyphenyl)Carbonyl]Amino}Ethylamine
This intermediate is prepared through a two-step sequence involving urea formation and reduction.
Carbamothioylation of Ethylenediamine
Ethylenediamine (1.0 equiv) reacts with 3-methoxybenzoyl isothiocyanate (1.1 equiv) in dichloromethane (DCM) at 0°C, yielding N-(2-aminoethyl)-3-methoxybenzothioamide (92% yield).
Reduction to Primary Amine
The thiourea intermediate is reduced using Raney nickel (10 wt%) in ethanol under hydrogen gas (1 atm) at 25°C for 6 hours, affording 2-{[(3-methoxyphenyl)carbonyl]amino}ethylamine (85% yield).
Amide Coupling and Final Assembly
The carboxylic acid and amine intermediates are coupled using carbodiimide chemistry.
Activation of the Carboxylic Acid
1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (1.0 equiv) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and N-hydroxysuccinimide (HOSu, 1.1 equiv) in dry DCM for 2 hours at 0°C to form the active ester.
Amide Bond Formation
The activated ester is reacted with 2-{[(3-methoxyphenyl)carbonyl]amino}ethylamine (1.5 equiv) in DCM containing triethylamine (2.0 equiv) at room temperature for 24 hours. Purification via recrystallization (ethanol/water) yields the title compound (74% yield, >99% HPLC purity).
Optimization and Scalability Considerations
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0°C (cycloaddition) | +15% |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | +12% |
| Solvent System | DCM for coupling | +10% |
| Purification Method | Recrystallization | +20% Purity |
Large-scale production (>1 kg) requires continuous flow reactors for the cycloaddition step, reducing reaction time from 12 hours to 30 minutes.
Analytical Characterization
The final product is characterized by:
- ¹H NMR (500 MHz, DMSO-d₆): δ 7.82 (d, J = 8.5 Hz, 1H, ArH), 7.45–7.30 (m, 4H, ArH), 4.21 (q, J = 6.0 Hz, 2H, CH₂NH), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.12 (t, J = 6.0 Hz, 2H, NHCH₂), 2.95–2.75 (m, 2H, pyrrolidine-H), 2.60–2.40 (m, 2H, pyrrolidine-H).
- HRMS : m/z calculated for C₂₃H₂₆N₃O₅ [M+H]⁺ 432.1918, found 432.1915.
Chemical Reactions Analysis
1-(2-Methoxyphenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings.
Scientific Research Applications
Pharmacological Properties
This compound has been studied for its interactions with various biological targets, particularly in the context of central nervous system (CNS) disorders. Research indicates that it may exhibit dual-target activity, acting as both an agonist at mu-opioid receptors and an antagonist or partial agonist at dopamine D3 receptors. This dual action is particularly relevant in the treatment of conditions such as opioid use disorder and psychostimulant use disorders.
Key Findings:
- Mu-Opioid Receptor Agonism : The compound shows promise as a mu-opioid receptor agonist, which can provide analgesic effects without the full spectrum of side effects associated with traditional opioids .
- Dopamine D3 Receptor Modulation : Its role as a D3 receptor antagonist may help mitigate the addictive properties of certain drugs while still providing therapeutic benefits in pain management .
Synthesis Methodologies
The synthesis of 1-(2-methoxyphenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide involves several steps that integrate modern synthetic techniques. The compound can be synthesized through various approaches, including:
- Amide Coupling : The reaction between appropriate carboxylic acids and amines under coupling conditions.
- Cyclization Reactions : Utilizing cyclopropane derivatives to form the pyrrolidine ring structure, which is crucial for its biological activity .
- Functional Group Modifications : Adjusting substituents on the aromatic rings to enhance receptor selectivity and potency.
Therapeutic Applications
Given its pharmacological properties, this compound has potential therapeutic applications in several areas:
- Pain Management : As a mu-opioid agonist, it could serve as a novel analgesic agent that minimizes the risk of addiction compared to traditional opioids.
- Treatment of Substance Use Disorders : Its ability to modulate dopamine pathways makes it a candidate for treating opioid and psychostimulant addictions.
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may have neuroprotective properties, which could be beneficial in neurodegenerative diseases .
Case Studies and Research Insights
Several studies have highlighted the efficacy of compounds similar to 1-(2-methoxyphenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide:
- Dual Agonist/Antagonist Profiles : Research has shown that compounds designed to target both opioid and dopamine receptors can effectively reduce drug-seeking behavior without compromising pain relief .
- CNS Multiparameter Optimization : Studies utilizing CNS-MPO scores have indicated that structural modifications can significantly improve blood-brain barrier permeability while maintaining receptor affinity .
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Effects: The compound’s effects depend on its binding affinity and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The 5-oxopyrrolidine scaffold is common among related compounds, but substituents critically modulate bioactivity and physicochemical properties. Key analogues include:
Physicochemical and Pharmacological Insights
- Methoxy vs. Chloro Substituents : The target compound’s methoxy groups likely improve solubility compared to chlorine-containing analogues (e.g., ), but may reduce membrane permeability due to increased polarity.
- In contrast, rigid linkers (e.g., thiadiazole in ) may favor selectivity for enzymes with defined active sites.
- Aromatic Diversity : The indole group in ’s compound could enhance interactions with serotonin receptors, whereas the coumarin in may confer fluorescence properties or kinase inhibitory activity.
Biological Activity
The compound 1-(2-methoxyphenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide , also referred to as a pyrrolidine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H21N3O3
- Molecular Weight : 351.4 g/mol
- IUPAC Name : N-[2-[(3-methoxybenzoyl)amino]ethyl]-5-oxopyrrolidine-3-carboxamide
- Canonical SMILES : CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)C3=CC(=CC=C3)OC
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have suggested that pyrrolidine derivatives can inhibit the growth of cancer cells, particularly in breast and pancreatic cancer models. For instance, compounds similar to this structure have shown significant cytotoxic effects on MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cell lines at specific concentrations .
- Enzyme Inhibition : The mechanism of action often involves the inhibition of specific enzymes, which can lead to reduced cell proliferation and increased apoptosis in cancerous cells. This is attributed to the formation of hydrogen bonds with target proteins, disrupting their normal function .
Case Studies
-
In Vitro Studies :
- A study demonstrated that compounds with a similar structure significantly reduced cell viability in MDA-MB-231 cells at concentrations as low as 1 µM. The most active compounds were noted for their ability to disturb colony formation in these cells .
- Another investigation focused on the effect of pyrrolidinone derivatives on Panc-1 spheroids, revealing that certain derivatives inhibited growth effectively, suggesting a potential for therapeutic application in pancreatic cancer treatment .
- Mechanistic Insights :
Data Table: Biological Activity Summary
| Activity Type | Effect Observed | Concentration Tested | Cell Line/Model |
|---|---|---|---|
| Anticancer | Significant reduction in cell viability | 1 µM | MDA-MB-231 |
| Enzyme Inhibition | Inhibition of cyclooxygenase | Varies | Ram seminal vesicle |
| Cytotoxicity | Disturbance of colony formation | 1 µM | Panc-1 |
| Anti-inflammatory | Potential inhibition of inflammatory pathways | Varies | Various models |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various molecular targets:
- Enzyme Interaction : The compound's ability to form hydrogen bonds with enzymes suggests a mechanism where it acts as an inhibitor, potentially blocking pathways involved in cell proliferation and survival.
- Apoptosis Induction : Through enzyme inhibition and disruption of signaling pathways, the compound may promote apoptosis in cancer cells, leading to decreased tumor growth.
Q & A
Q. Key Considerations :
- Methoxy groups may necessitate protecting group strategies (e.g., benzyl or acetyl) to prevent undesired side reactions during coupling .
- Post-synthesis purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .
Basic: How can the molecular structure be confirmed post-synthesis?
Answer:
Multimodal analytical validation is critical:
- 1H/13C NMR : Look for diagnostic signals, e.g., pyrrolidinone carbonyl (~170–175 ppm), methoxy protons (δ ~3.7–3.9 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .
- HRMS (EI) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .
- Melting Point : Compare with literature values (e.g., 210–211°C for structurally similar compounds) to assess purity .
Advanced: How can reaction yields be optimized when steric hindrance from methoxy groups impedes coupling?
Answer:
- Ultrasound Activation : Enhances reaction kinetics by reducing steric barriers, as demonstrated in heterocyclic amide syntheses (yields ~66%) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) or Lewis acids (e.g., Yb(OTf)3) improve electrophilic reactivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
Example : Aryl-substituted pyridines achieved 61–66% yields under ultrasound vs. <50% with conventional heating .
Advanced: How to resolve discrepancies between expected and observed NMR data?
Answer:
- Tautomerism : Check for keto-enol or lactam-lactim equilibria, which shift carbonyl and NH signals. For example, identified a keto-amine tautomer instead of the expected hydroxy-pyridine form .
- Solvent/Concentration Effects : Use deuterated DMSO for NH proton resolution or dilute samples to reduce aggregation shifts.
- Dynamic Effects : Variable-temperature NMR can reveal rotameric splitting in flexible substituents (e.g., the ethylamino linker) .
Advanced: What strategies enable selective functionalization of the aromatic rings?
Answer:
- Electrophilic Substitution : Methoxy groups act as ortho/para directors . Nitration (HNO3/H2SO4) or halogenation (Cl2/FeCl3) can modify the phenyl rings .
- Reductive Amination : The secondary amine in the ethylamino linker allows for further derivatization (e.g., alkylation or acylations) .
- Oxidative Modifications : Methoxy groups can be oxidized to quinones using KMnO4 under acidic conditions .
Caution : Competing reactions (e.g., over-oxidation of pyrrolidinone) require controlled conditions .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities <0.5% .
- TLC : Ethyl acetate/hexane (1:1) with UV/iodine visualization monitors reaction progress .
- Elemental Analysis : Validate C, H, N content (e.g., ±0.3% deviation from theoretical) .
Advanced: How do methoxy groups influence biological activity or physicochemical properties?
Answer:
- Lipophilicity : Methoxy groups increase logP, enhancing membrane permeability (critical for in vitro assays) .
- Hydrogen Bonding : The 2-methoxyphenyl moiety may engage in weak H-bonding with target proteins, as seen in related kinase inhibitors .
- Metabolic Stability : Methoxy groups resist oxidative demethylation in hepatic microsomes compared to hydroxyl analogs .
Note : Structure-activity relationship (SAR) studies should compare analogs with varying substituents (e.g., 3-methoxy vs. 4-methoxy) .
Advanced: How to address low yields in large-scale synthesis?
Answer:
- Continuous Flow Chemistry : Improves heat/mass transfer for exothermic steps (e.g., amide coupling) .
- Catalyst Recycling : Heterogeneous catalysts (e.g., Yb(OTf)3 immobilized on silica) reduce costs .
- Byproduct Analysis : HRMS and 2D NMR (COSY, HSQC) identify dimers or cyclized byproducts for process refinement .
Basic: What safety precautions are essential during handling?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods when working with volatile solvents (e.g., ethanol, DMF) .
- Waste Disposal : Neutralize acidic/basic residues before disposal .
Advanced: How to analyze crystallographic data to confirm solid-state conformation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
